molecular formula C24H26FNO3 B11391140 6-butyl-3-[2-(2-fluorophenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

6-butyl-3-[2-(2-fluorophenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11391140
M. Wt: 395.5 g/mol
InChI Key: FDYXOOCABPHKID-UHFFFAOYSA-N
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Description

6-BUTYL-3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound with a unique structure that combines elements of chromene and oxazine

Preparation Methods

The synthesis of 6-BUTYL-3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: This step involves the cyclization of a suitable precursor to form the chromene ring.

    Introduction of the Oxazine Ring: The oxazine ring is introduced through a cyclization reaction involving an appropriate amine and aldehyde.

    Functional Group Modifications: The butyl, fluorophenyl, and methyl groups are introduced through various substitution reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

6-BUTYL-3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions vary based on the specific reaction pathway chosen.

Scientific Research Applications

6-BUTYL-3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: Due to its unique structure, it is explored for use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 6-BUTYL-3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

When compared to similar compounds, 6-BUTYL-3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Chromene Derivatives: Compounds with a chromene core but different substituents.

    Oxazine Derivatives: Compounds with an oxazine ring but varying side chains.

    Fluorophenyl Compounds: Molecules containing a fluorophenyl group with different core structures.

The uniqueness of 6-BUTYL-3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE lies in its specific arrangement of these groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H26FNO3

Molecular Weight

395.5 g/mol

IUPAC Name

6-butyl-3-[2-(2-fluorophenyl)ethyl]-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C24H26FNO3/c1-3-4-7-18-13-22(27)29-24-16(2)23-19(12-20(18)24)14-26(15-28-23)11-10-17-8-5-6-9-21(17)25/h5-6,8-9,12-13H,3-4,7,10-11,14-15H2,1-2H3

InChI Key

FDYXOOCABPHKID-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC=CC=C4F

Origin of Product

United States

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